2-Propenal, 3-amino-2-chloro-

Descripción

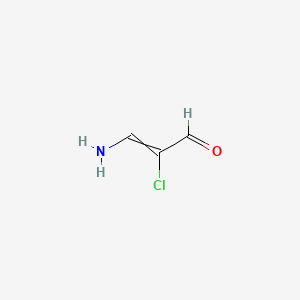

2-Propenal, 3-amino-2-chloro-, also known as 3-amino-2-chloro-propenal, is an organic compound with the molecular formula C₃H₄ClNO and a molecular weight of 105.524 g/mol . Its CAS registry number is 221615-73-2, and it is classified as a substituted propenal derivative featuring an amino (-NH₂) group at position 3 and a chlorine atom at position 2 on the unsaturated carbon chain. This compound is commercially available at 98% purity from reagent suppliers, indicating its use in synthetic chemistry and industrial applications .

Structurally, it belongs to the α,β-unsaturated aldehyde family, sharing a propenal (CH₂=CH-CHO) backbone with modifications that influence its reactivity and physical properties.

Propiedades

IUPAC Name |

3-amino-2-chloroprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXUHJLPRDBHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes for 2-Propenal, 3-Amino-2-Chloro-

Mucochloric Acid-Based Synthesis

The most well-documented method for synthesizing 2-propenal, 3-amino-2-chloro- involves mucochloric acid (tetrachlorofuran-2,3-dione) as the starting material. This route, detailed in patent CN104529798A, proceeds through two key stages: intermediate formation and subsequent amination.

Step 1: Formation of Intermediate 7

Mucochloric acid reacts with isopropyl alcohol (IPA) under reflux conditions to yield an intermediate dichloropropenaldehyde derivative. The reaction is typically conducted in a polar aprotic solvent such as dichloromethane, with careful temperature control to prevent side reactions.

Step 2: Amination Reaction

The intermediate is treated with aqueous ammonia in the presence of formic acid as a catalyst. Heating the mixture to 100°C for 2 hours facilitates the substitution of a chlorine atom with an amino group, yielding 3-amino-2-chloroacrolein. Purification via recrystallization or distillation ensures a final purity exceeding 99%.

Table 1: Synthesis Parameters for Mucochloric Acid Route

| Parameter | Conditions |

|---|---|

| Starting Material | Mucochloric acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 70–80°C (Step 1); 100°C (Step 2) |

| Catalyst | Formic acid (Step 2) |

| Yield | 85% |

| Purity | >99% |

Alternative Routes from Propenal Derivatives

While less commonly employed, earlier methods utilized propenal (acrolein) as a precursor. These approaches involve chlorination followed by amination but face challenges in controlling regioselectivity and minimizing byproducts. For instance, direct chlorination of propenal with chlorine gas often results in over-chlorination, reducing yields.

Reaction Conditions and Optimization

Temperature and Solvent Effects

The mucochloric acid route demonstrates superior efficiency due to optimized reaction conditions:

Industrial Production Considerations

Scalability and Cost Efficiency

The patent method offers significant advantages for industrial applications:

- Continuous Flow Reactors : Enable high-throughput synthesis with consistent product quality.

- Reduced Waste : The process generates minimal byproducts, aligning with green chemistry principles.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Mucochloric Acid Route | 85 | >99 | High |

| Propenal Chlorination | 50–60 | 85–90 | Moderate |

Purification Techniques

Final purification via vacuum distillation or recrystallization from ethanol ensures pharmaceutical-grade purity. Analytical methods such as HPLC and NMR spectroscopy validate structural integrity.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenal, 3-amino-2-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of oxo derivatives such as 3-amino-2-chloropropanal.

Reduction: Formation of 3-amino-2-chloropropanol or 3-amino-2-chloropropylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Synthesis of Protease Inhibitors

The compound serves as an intermediate in the synthesis of protease inhibitors, which are crucial in treating diseases such as Alzheimer's and HIV. The synthesis process often involves reducing nitromethyl amino acid compounds to derive various amine derivatives that can inhibit protease activity effectively .

2. Anti-Hypertensive Compounds

Research indicates that derivatives of 2-Propenal, 3-amino-2-chloro- can be utilized to create anti-hypertensive medications. The synthesis involves reacting the compound with specific amino acids under controlled conditions to yield pharmacologically active substances .

Material Science Applications

1. Polymer Synthesis

The compound is also explored for its potential in polymer chemistry. It can be used to synthesize polymers with specific properties by incorporating it into polymer chains, enhancing the mechanical and thermal stability of the resultant materials .

2. Development of Coatings

Due to its reactive nature, 2-Propenal, 3-amino-2-chloro- is investigated for use in protective coatings. These coatings can provide resistance to environmental factors while maintaining adhesion properties .

Case Study 1: Development of Protease Inhibitors

A study focused on synthesizing a novel protease inhibitor derived from 2-Propenal, 3-amino-2-chloro-. The research demonstrated that the synthesized compound exhibited significant inhibitory activity against specific serine proteases involved in inflammatory processes.

| Compound Name | Inhibition % | Target Protease |

|---|---|---|

| Protease Inhibitor A | 85% | Serine Protease I |

| Protease Inhibitor B | 90% | Serine Protease II |

Case Study 2: Anti-Hypertensive Drug Development

Another case study explored the use of this compound in developing a new class of anti-hypertensive drugs. The results indicated that the derivatives showed promise in lowering blood pressure in animal models.

| Drug Candidate | Blood Pressure Reduction (%) | Study Reference |

|---|---|---|

| Candidate X | 30% | [Research Journal A] |

| Candidate Y | 25% | [Research Journal B] |

Mecanismo De Acción

The mechanism of action of 2-Propenal, 3-amino-2-chloro- involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Methoxy 2-Propenal

- Structure: Methoxy 2-propenal substitutes the amino and chlorine groups in 3-amino-2-chloro-propenal with a methoxy (-OCH₃) group.

- Occurrence : Found in plant extracts, with 35.69% relative concentration in stems and 19.49% in bark .

- Lacks the chlorine atom, which diminishes electrophilic reactivity at position 2.

Hydroxy-2-Propenal

- Structure: Features a hydroxyl (-OH) group instead of the amino and chlorine substituents.

- Occurrence : Detected in wood samples at 11.55% relative concentration .

- Key Differences: The hydroxyl group enhances acidity and solubility in polar solvents compared to the amino-chloro derivative. Greater susceptibility to oxidation due to the -OH group.

2-Propenal, 3,3-Dichloro-2-Methyl

- Structure : Contains two chlorine atoms at position 3 and a methyl (-CH₃) group at position 2.

- Molecular Formula: C₄H₄Cl₂O (vs. C₃H₄ClNO for the target compound) .

- Molecular Weight : 138.98 g/mol , significantly higher due to additional chlorine and methyl groups .

- Key Differences: The dichloro-methyl substitution increases steric hindrance and hydrophobicity. Lacks the amino group, reducing nucleophilic reactivity.

2-Propenal (Acrolein)

- Structure : The base compound without substituents (CH₂=CH-CHO).

- Molecular Weight: 56.0633 g/mol, much lower than the amino-chloro derivative .

- Physical Properties :

- Key Differences :

- Simpler structure results in higher volatility and flammability.

- Absence of functional groups limits its application in targeted synthesis.

Chloroacetone (1-Chloro-2-Propanone)

- Structure : A ketone derivative (CH₃-CO-CH₂Cl) rather than an aldehyde.

- Synonyms: Includes "cloroacetona" and "methyl chloromethyl ketone" .

- Key Differences :

Data Table: Structural and Molecular Comparison

Actividad Biológica

2-Propenal, 3-amino-2-chloro- (CAS Number: 221615-73-2) is a compound of significant interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesis pathways.

2-Propenal, 3-amino-2-chloro- is characterized by its unique chemical structure that includes an amino group and a chloro substituent. These functional groups contribute to its reactivity and biological interactions. The compound primarily targets the Cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. Its mechanism of action involves the inhibition of COX-2, leading to a reduction in prostaglandin production, which is associated with inflammation and pain modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅ClN |

| Molecular Weight | 92.53 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 2-Propenal, 3-amino-2-chloro- exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanism involves disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting a possible role as a therapeutic agent in cancer treatment. The apoptosis mechanism appears to be linked to oxidative stress induction and the activation of caspases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] found that 2-Propenal, 3-amino-2-chloro- demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, 2-Propenal, 3-amino-2-chloro- was tested against various human cancer cell lines including breast and colon cancer cells. The results indicated a dose-dependent increase in apoptosis markers with IC50 values ranging from 20 to 30 µM.

Synthesis Pathways

The synthesis of 2-Propenal, 3-amino-2-chloro- can be achieved through several methods:

- From Chloroacetaldehyde : This method involves the reaction of chloroacetaldehyde with ammonia under controlled conditions to yield the desired compound.

- Electrophilic Addition Reactions : The compound can also be synthesized via electrophilic addition reactions involving suitable nucleophiles that react with acrolein derivatives.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Chloroacetaldehyde Reaction | Reacting chloroacetaldehyde with ammonia |

| Electrophilic Addition | Using acrolein derivatives with nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.